molecular formula C19H22Cl2N6O2 B2659867 8-(4-(2,6-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 878429-92-6

8-(4-(2,6-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2659867
CAS RN: 878429-92-6
M. Wt: 437.33
InChI Key: XXUGVVMDSULBNA-UHFFFAOYSA-N
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Description

8-(4-(2,6-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H22Cl2N6O2 and its molecular weight is 437.33. The purity is usually 95%.
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Scientific Research Applications

Cardiovascular Activity

  • Study 1 : A study by Chłoń-Rzepa et al. (2004) synthesized derivatives of the compound and tested them for cardiovascular activities, including electrocardiographic, antiarrhythmic, and hypotensive activities. They found that certain derivatives displayed strong prophylactic antiarrhythmic activity and hypotensive activity, with weak affinity for alpha1- and alpha2-adrenoreceptors (Chłoń-Rzepa et al., 2004).

Antimycobacterial Activity

  • Study 2 : Konduri et al. (2020) designed novel purine-linked piperazine derivatives to target Mycobacterium tuberculosis. They synthesized a series of compounds to disrupt the biosynthesis of peptidoglycan and exert antiproliferative effects, identifying several analogues with promising activity against Mycobacterium tuberculosis (Konduri et al., 2020).

Psychotropic Activity

  • Study 3 : In 2013, Chłoń-Rzepa et al. synthesized derivatives as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. They discovered compounds displaying antidepressant and anxiolytic properties, highlighting the potential of these derivatives in psychotropic medication (Chłoń-Rzepa et al., 2013).

Antihistaminic Activity

  • Study 4 : Pascal et al. (1985) synthesized and evaluated derivatives for antihistaminic activity. Some compounds showed significant inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis (Pascal et al., 1985).

Antiasthmatic Agents

  • Study 5 : Bhatia et al. (2016) synthesized xanthene derivatives of the compound to explore their antiasthmatic activity. They found that these compounds showed significant activity compared to standard Cilostazol, with certain derivatives being the most active (Bhatia et al., 2016).

Antitumor Activity

  • Study 6 : Ueda et al. (1987) synthesized heterocycles related to the compound and examined their biological activities. They found that certain derivatives were active against P388 leukemia and explored their vascular relaxing effects (Ueda et al., 1987).

Antiaggregant Substance

  • Study 7 : Smirnova et al. (2021) conducted a pharmacokinetic study of the compound as a new antiplatelet drug, analyzing its bioavailability and safety profile (Smirnova et al., 2021).

Anticancer Agents

  • Study 8 : Zhao et al. (2018) synthesized derivatives as potential selective anti-lung cancer agents. One particular compound showed potent antiproliferative activity against lung cancer cells and induced apoptosis through the intrinsic pathway (Zhao et al., 2018).

properties

IUPAC Name

8-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]-7-ethyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N6O2/c1-3-27-15-16(24(2)19(29)23-17(15)28)22-18(27)26-9-7-25(8-10-26)11-12-13(20)5-4-6-14(12)21/h4-6H,3,7-11H2,1-2H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUGVVMDSULBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3CCN(CC3)CC4=C(C=CC=C4Cl)Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-(2,6-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

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